4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Overview
Description
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is a heterocyclic compound that contains a thiazole ring substituted with a pyrazine moiety and a carbonyl chloride functional group
Scientific Research Applications
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Analytical Chemistry: It is employed in the preparation of analytical reagents and standards for various chemical analyses.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiazole intermediate.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.
Nucleophiles (Amines, Alcohols, Thiols): React with the carbonyl chloride group to form various derivatives.
Oxidizing Agents (e.g., Hydrogen Peroxide): Used for oxidation reactions.
Reducing Agents (e.g., Sodium Borohydride): Used for reduction reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazine and thiazole rings can facilitate binding to target proteins through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(2-Pyrazinyl)-4-Methylthiazole: Lacks the carbonyl chloride group.
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxamide: Contains an amide group instead of a carbonyl chloride group.
Uniqueness
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNSWQWQVJINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380138 | |
Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257876-11-2 | |
Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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